molecular formula C23H17ClN2OS B4553731 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B4553731
M. Wt: 404.9 g/mol
InChI Key: JDGPFPQRUQXZMZ-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C23H17ClN2OS and its molecular weight is 404.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.0750120 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Activities

Research indicates that derivatives of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide have been synthesized and evaluated for their analgesic and anti-inflammatory activities. A study highlighted the synthesis of eight new diphenylamine derivatives, finding them potentially potent in treating pain and inflammation. Among these, a compound identified as AK-4 exhibited significant analgesic and anti-inflammatory effects, suggesting its potential as a lead compound for developing new pain management solutions (Kumar & Mishra, 2020). Another study evaluated the analgesic activity of synthesized 2-chloro-N,N-diphenylacetamide derivatives through molecular docking on COX-1 and COX-2 enzymes, with one derivative showing significant analgesic responses, further affirming the compound's potential as an analgesic agent (Kumar, Kumar, & Mishra, 2019).

Antitumor Activity

A study focused on the antitumor activity evaluation of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which included derivatives with structures similar to the queried compound. Some of these derivatives exhibited significant anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antibacterial Activities

Research into the antimicrobial and antibacterial properties of this compound derivatives has yielded promising results. Compounds synthesized from this chemical framework have shown efficacy against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Mistry, Desai, & Intwala, 2009), (Kumar & Mishra, 2015).

Corrosion Inhibition

A unique application outside of pharmacology involves the use of quinoxaline derivatives, related to the chemical structure , as corrosion inhibitors for mild steel in acidic media. These studies suggest that such compounds can effectively protect metal surfaces from corrosion, demonstrating their versatility and potential in industrial applications (Saraswat & Yadav, 2020).

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2OS/c24-19-14-8-7-13-18(19)20-15-28-23(25-20)26-22(27)21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGPFPQRUQXZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.